Cas no 2763928-61-4 (3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid)

3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid is a bicyclic organic compound featuring a unique strained ring structure, which confers reactivity and utility in synthetic chemistry. The acetamido and carboxylic acid functional groups enhance its versatility as a building block for pharmaceuticals, agrochemicals, and specialty materials. Its rigid bicyclo[2.2.0]hexane scaffold offers steric constraints that can influence stereoselectivity in reactions. The compound is particularly valuable in medicinal chemistry for designing conformationally restricted analogs, potentially improving binding affinity and metabolic stability. High purity grades ensure reliable performance in research and industrial applications. Proper handling and storage are recommended due to its reactive functional groups.
3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid structure
2763928-61-4 structure
商品名:3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
CAS番号:2763928-61-4
MF:C9H13NO3
メガワット:183.204422712326
CID:5868554
PubChem ID:165981416

3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2763928-61-4
    • 3-acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
    • EN300-37344322
    • 3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
    • インチ: 1S/C9H13NO3/c1-4(11)10-8-6-3-2-5(6)7(8)9(12)13/h5-8H,2-3H2,1H3,(H,10,11)(H,12,13)
    • InChIKey: MUNWHDIXWLRCNR-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C(C2CCC21)NC(C)=O)=O

計算された属性

  • せいみつぶんしりょう: 183.08954328g/mol
  • どういたいしつりょう: 183.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37344322-5.0g
3-acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
2763928-61-4 95.0%
5.0g
$2858.0 2025-03-18
Enamine
EN300-37344322-0.5g
3-acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
2763928-61-4 95.0%
0.5g
$946.0 2025-03-18
Enamine
EN300-37344322-0.05g
3-acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
2763928-61-4 95.0%
0.05g
$827.0 2025-03-18
Enamine
EN300-37344322-0.1g
3-acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
2763928-61-4 95.0%
0.1g
$867.0 2025-03-18
Enamine
EN300-37344322-1.0g
3-acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
2763928-61-4 95.0%
1.0g
$986.0 2025-03-18
Enamine
EN300-37344322-10.0g
3-acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
2763928-61-4 95.0%
10.0g
$4236.0 2025-03-18
Enamine
EN300-37344322-0.25g
3-acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
2763928-61-4 95.0%
0.25g
$906.0 2025-03-18
Enamine
EN300-37344322-2.5g
3-acetamidobicyclo[2.2.0]hexane-2-carboxylic acid
2763928-61-4 95.0%
2.5g
$1931.0 2025-03-18

3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid 関連文献

3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acidに関する追加情報

3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic Acid: A Comprehensive Overview

3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid, also known by its CAS number 27639-28-6, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique bicyclic structure and potential bioactive properties.

The compound's structure, characterized by a bicyclo[2.2.0]hexane framework, provides a unique platform for exploring various chemical reactions and biological activities.

Recent studies have highlighted the potential of 3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid in drug design, particularly in the development of novel therapeutics targeting specific cellular pathways.

Researchers have employed advanced computational methods to analyze the compound's interactions with biological targets, revealing promising binding affinities that warrant further investigation.

The synthesis of this compound involves a multi-step process, often utilizing ring-closing metathesis or other cyclization techniques to achieve the desired bicyclic structure.

Its carboxylic acid group and acetamide substituent contribute to its chemical versatility, enabling it to participate in a wide range of reactions, including esterification and amidation.

In terms of applications, 3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid has shown potential in the development of peptide-based drugs and as a building block in complex molecule synthesis.

Recent advancements in green chemistry have also led to more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields.

The compound's stability under various conditions has been thoroughly investigated, with findings indicating robustness across different pH levels and temperatures, making it suitable for diverse chemical processes.

In conclusion, 3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid stands as a testament to the intricate relationship between chemical structure and biological function, offering exciting possibilities for future research and application in the pharmaceutical industry.

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